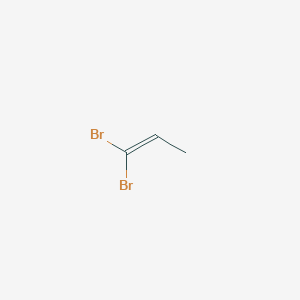

1,1-Dibromo-1-propene

Descripción

BenchChem offers high-quality 1,1-Dibromo-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dibromo-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,1-dibromoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2/c1-2-3(4)5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEJLXYOJZOXKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065377 | |

| Record name | 1-Propene, 1,1-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13195-80-7 | |

| Record name | 1,1-Dibromo-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13195-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 1,1-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,1-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 1,1-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dibromopropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Geminal Dibromoalkenes in Modern Organic Synthesis

Geminal dibromoalkenes are a class of organic compounds characterized by the presence of two bromine atoms attached to the same carbon of a carbon-carbon double bond. nih.gov These compounds serve as highly valuable and versatile intermediates in contemporary organic synthesis. nih.govresearchgate.net Their utility stems from their ability to undergo a variety of chemical transformations, providing access to a diverse range of functionalized alkenes and other important molecular scaffolds. researchgate.netresearchgate.net

The synthetic potential of geminal dibromoalkenes is highlighted by their participation in numerous reactions, including:

Cross-coupling reactions: They are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the construction of more complex molecular frameworks. acs.org

Lithium-halogen exchange: The bromine atoms can be selectively replaced by lithium, generating a vinyllithium (B1195746) species that can then react with a wide range of electrophiles.

Elimination reactions: Under appropriate conditions, geminal dibromoalkenes can undergo elimination to form alkynes, which are themselves important synthetic intermediates.

Substitution reactions: The bromine atoms can be displaced by various nucleophiles, leading to the formation of a variety of substituted alkenes.

The ability to sequentially and selectively functionalize the two bromine atoms provides a powerful tool for chemists to introduce different groups into a molecule with a high degree of control. This stepwise functionalization is a key advantage of using geminal dibromoalkenes in the synthesis of complex target molecules.

Advanced Synthetic Methodologies for 1,1 Dibromo 1 Propene

Direct Bromination of Propene for 1,1-Dibromo-1-propene Synthesis

The direct bromination of propene is a theoretically straightforward approach to halogenated propanes. However, the formation of the target compound, 1,1-dibromo-1-propene, via this method is not the typically observed outcome. The reaction of propene with bromine generally proceeds through an electrophilic addition mechanism that yields 1,2-dibromopropane (B165211) as the major product. chemguide.netchemguide.co.ukchegg.com Achieving the 1,1-dibromo substitution pattern requires overcoming the inherent regioselectivity of this mechanism.

Detailed Electrophilic Addition Mechanism and Bromonium Ion Intermediate Formation

The electrophilic addition of bromine to an unsymmetrical alkene like propene is initiated by the interaction of the electron-rich carbon-carbon double bond with the bromine molecule. chemguide.co.uk The π bond of the alkene acts as a nucleophile, attacking one of the bromine atoms. As the bromine molecule (Br₂) approaches the alkene, the electron density in the π bond repels the electrons in the Br-Br bond, inducing a dipole in the otherwise nonpolar bromine molecule. chemguide.netchemguide.co.uk

The reaction proceeds through the formation of a cyclic bromonium ion intermediate. chemguide.netchemguide.co.uk In this three-membered ring, the positive charge is located on the bromine atom, which is bonded to both carbons of the original double bond. chemguide.netchemguide.co.uk This intermediate is then attacked by a bromide ion (Br⁻), which is formed in the initial step. chemguide.co.uk The bromide ion acts as a nucleophile and opens the ring. In the case of propene, the attack occurs at one of the carbon atoms, leading to the formation of 1,2-dibromopropane. chemguide.co.uk The formation of a more stable secondary carbocation is favored over a primary one, which dictates the regiochemistry of the addition. chemguide.co.ukshout.education

Catalytic Systems in Direct Bromination (e.g., Lewis Acid Catalysts like Iron(III) Bromide)

To alter the reaction pathway and potentially favor the formation of geminal dihalides, catalytic systems can be employed. Lewis acids are known to catalyze halogenation reactions by increasing the electrophilicity of the halogen. nih.govresearchgate.net A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can interact with a bromine molecule, polarizing the Br-Br bond and forming a more potent electrophilic species. cdnsciencepub.com

This complex, [FeBr₄]⁻Br⁺, can then react with the alkene. The presence of the catalyst can influence the stability of intermediates and transition states, potentially opening up alternative reaction pathways that could lead to different regiochemical outcomes compared to the uncatalyzed reaction. While typically used for aromatic substitutions, Lewis acids can also promote addition reactions to olefins. researchgate.netlibretexts.org The interaction between the Lewis acid, the substrate, and the halogenating agent is a key factor in determining the final product distribution. cdnsciencepub.com

Optimization of Reaction Conditions for Enhanced Regioselectivity and Reproducibility (Temperature, Solvent Polarity, Molar Ratios)

Controlling the regioselectivity of bromination reactions is a significant challenge that can be addressed by carefully optimizing reaction conditions. researchgate.netmdpi.com Key parameters include temperature, solvent polarity, and the molar ratios of reactants.

Temperature : Reaction temperature can have a profound effect on selectivity. Lower temperatures often favor the thermodynamically controlled product and can suppress side reactions. For instance, in some bromination reactions, temperatures as low as -30°C are used to enhance selectivity.

Solvent Polarity : The choice of solvent is critical as it can stabilize or destabilize intermediates and transition states. Non-polar solvents are often used in electrophilic additions. The polarity of the solvent can influence the lifetime and reactivity of ionic intermediates, thereby affecting the product ratio. bingol.edu.tr

Molar Ratios : The stoichiometry of the reactants can be adjusted to favor a specific product. For example, using an excess of the halogenating agent might promote polyhalogenation, whereas a controlled 1:1 ratio is intended for monohalogenation or specific dihalogenation.

The following table summarizes the potential impact of varying reaction conditions on the direct bromination of propene.

| Parameter | Condition | Potential Effect on Regioselectivity | Rationale |

| Temperature | Low (-30°C to 0°C) | May increase selectivity by minimizing side reactions and favoring a specific reaction pathway. | Reduces the available thermal energy, potentially raising the activation barrier for undesired pathways. |

| High (20°C to 40°C) | May lead to a mixture of products or favor rearrangement. | Provides sufficient energy to overcome various activation barriers, possibly leading to less selective reactions. | |

| Solvent | Non-polar (e.g., CCl₄) | Stabilizes non-polar reactants and intermediates, typical for electrophilic additions. | Minimizes solvation of charged intermediates, which can affect their reactivity and rearrangement potential. |

| Polar Aprotic (e.g., CH₂Cl₂) | Can influence the stability of charged intermediates differently than non-polar solvents. | Solvates cations, potentially altering the structure and reactivity of intermediates like the bromonium ion. | |

| Molar Ratio | 1:1 (Propene:Br₂) | Aims for controlled addition to form a dibromo species. | Stoichiometric control is essential to prevent further reactions or unreacted starting material. |

| >1:1 (Br₂:Propene) | Increases the likelihood of forming poly-brominated products. | A higher concentration of bromine increases the probability of multiple additions. |

Dehydrohalogenation Strategies for 1,1-Dibromo-1-propene Production

A more reliable and commonly employed strategy for synthesizing vinyl halides like 1,1-dibromo-1-propene is through dehydrohalogenation. This elimination reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbons of a suitable precursor. wikipedia.orgunacademy.com

Dehydrohalogenation of Precursor Compounds (e.g., 1,1-Dibromopropane)

The synthesis of 1,1-dibromo-1-propene can be effectively achieved by the dehydrohalogenation of a geminal dihalide precursor, specifically 1,1-dibromopropane. In this reaction, a strong base removes a proton from the carbon adjacent to the one bearing the two bromine atoms (the β-carbon), and a bromide ion is eliminated, resulting in the formation of a carbon-carbon double bond. ucalgary.ca

Other potential precursors include polyhalogenated propanes such as 1,1,2-tribromopropane. lookchem.com A controlled elimination reaction on such a substrate could also yield the desired product. The synthesis of the precursor itself is a key step; for example, 1,1-dibromopropane can be synthesized from propyne (B1212725) via the anti-Markovnikov addition of two moles of HBr. doubtnut.com

Kinetic and Thermodynamic Considerations in Elimination Reactions

In the synthesis of alkenes, including 1,1-dibromo-1-propene, through elimination reactions, the principles of kinetic and thermodynamic control are crucial in determining the product distribution. A kinetically controlled reaction is one where the major product is the one that is formed the fastest, while a thermodynamically controlled reaction yields the most stable product. This distinction is often influenced by reaction conditions such as temperature.

At lower temperatures, reactions are typically under kinetic control, favoring the product that has the lower activation energy barrier for its formation. libretexts.org Conversely, at higher temperatures, the reaction may become reversible, allowing equilibrium to be established. pressbooks.pub In such cases, the product distribution is governed by thermodynamic stability, with the most stable isomer predominating. libretexts.orgpressbooks.pub

For instance, in the addition of hydrogen bromide (HBr) to 1,3-butadiene, the 1,2-adduct is the kinetic product, forming faster at lower temperatures. libretexts.orgpressbooks.pub However, the 1,4-adduct is the more stable thermodynamic product and is favored at higher temperatures where the reaction is reversible. libretexts.orgpressbooks.pub This concept is transferable to the elimination reactions used to synthesize substituted propenes, where the choice of reaction conditions can selectively favor the desired isomer.

The stability of the resulting alkene is a key factor in thermodynamic control. More substituted alkenes are generally more stable. In the context of elimination reactions of alkyl halides, Saytzeff's rule predicts that the more substituted alkene will be the major product. sathyabama.ac.in However, the formation of the less substituted Hofmann product can be favored by using a sterically hindered base.

Nucleophilic Substitution Approaches in Precursor Synthesis

The synthesis of precursors to 1,1-dibromo-1-propene often involves nucleophilic substitution reactions. However, these reactions are frequently in competition with elimination reactions. chemguide.co.uklibretexts.org The outcome of the reaction—substitution versus elimination—is dependent on several factors, including the structure of the substrate, the nature of the nucleophile/base, the solvent, and the temperature. chemguide.co.uklibretexts.org

Hydroxide (B78521) ions (OH⁻) can act as both strong nucleophiles and strong bases. chemguide.co.uk In a substitution reaction, the hydroxide ion attacks the electrophilic carbon atom, displacing a leaving group to form an alcohol. libretexts.orgmasterorganicchemistry.com This process is generally favored for primary alkyl halides. chemguide.co.uklibretexts.org Polar solvents, particularly water, can encourage substitution reactions. chemguide.co.uklibretexts.org The use of a good leaving group is essential for both substitution and elimination reactions to proceed. masterorganicchemistry.com

Elimination reactions become more dominant under certain conditions. For tertiary alkyl halides, elimination is the primary pathway due to steric hindrance preventing nucleophilic attack at the carbon center. chemguide.co.uklibretexts.org The use of a strong, sterically hindered base will also favor elimination. youtube.com Furthermore, higher temperatures and the use of a less polar solvent, such as ethanol, promote elimination over substitution. chemguide.co.uklibretexts.org A higher concentration of the base also favors elimination. libretexts.org

The competition between substitution and elimination is a critical consideration in designing a synthetic route. For example, in the synthesis of an alkene, choosing a secondary alkyl halide as a precursor allows for the control of the reaction outcome by carefully selecting the base and reaction conditions to favor the desired elimination pathway. youtube.com

Green Chemistry Principles in 1,1-Dibromo-1-propene Synthesis

The application of green chemistry principles to the synthesis of 1,1-dibromo-1-propene aims to develop more environmentally benign and sustainable processes. Key principles include maximizing atom economy and utilizing alternative energy sources like electrochemistry.

Electrochemical synthesis offers a green alternative to traditional chemical methods by using electricity to drive reactions, often avoiding the need for harsh reagents. researchgate.net While still in experimental stages for 1,1-dibromo-1-propene, electrochemical methods have shown promise. For instance, an electrochemical approach can achieve a current efficiency of 68% at 2.5 V using platinum electrodes. A significant advantage of this method is the potential for continuous operation, which is beneficial for industrial-scale production.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred in green chemistry as they generate less waste. rsc.orgnih.gov In the context of 1,1-dibromo-1-propene synthesis, methods that minimize the use of stoichiometric reagents and the formation of byproducts are sought. For example, while direct bromination of propene can be effective, it often involves the use of elemental bromine and can produce waste. Alternative methods that reduce bromine waste and improve atom economy are being explored.

Moisture Control and Scalability Considerations in Industrial Implementations

The industrial-scale synthesis of gem-dibromoalkenes and related compounds like gem-dibromocyclopropanes necessitates rigorous control over reaction parameters, with moisture content and scalability being paramount. Traditional methods for generating the requisite dibromocarbene, such as the Doering-Hoffman reaction which uses potassium tert-butoxide, are highly sensitive to water, often leading to significantly reduced yields. mdpi.com This moisture sensitivity presents a substantial challenge in large-scale industrial settings where anhydrous conditions are costly to maintain.

A significant advancement that addresses this issue is the use of phase-transfer catalysis (PTC), often referred to as the Makosza reaction. mdpi.comrsc.org This methodology is not only tolerant of aqueous conditions but actively employs a concentrated aqueous solution of sodium hydroxide (typically 40-50% w/w) with a haloform and a phase-transfer catalyst. mdpi.comsyrris.com The ability to work in a two-phase system (aqueous-organic) simplifies moisture control and is more amenable to industrial processes.

For scalability, modern flow chemistry techniques offer considerable advantages over conventional batch processing. syrris.com Continuous flow reactors, particularly microreactors, enhance mass and heat transfer due to a high surface-area-to-volume ratio. syrris.com This leads to improved reaction control, enhanced safety, better selectivity, and often higher yields in shorter reaction times. syrris.com For instance, the dibromocyclopropanation of various alkenes using bromoform (B151600) and 40% (w/w) NaOH under flow conditions has been shown to be smooth, rapid, and high-yielding at ambient temperatures. syrris.com This approach also allows for safer handling of exothermic reactions and potentially hazardous reagents on a large scale. The use of flow chemistry has been successfully applied to the synthesis of precursors for complex molecules like [1.1.1]propellane, demonstrating its industrial viability. google.com

Comparison of Batch vs. Flow Chemistry for Dibromocyclopropanation

Click to view data

| Parameter | Conventional Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | Often long, requiring hours | Rapid, often minutes syrris.com |

| Mass Transfer | Limited by stirring efficiency | Significantly increased due to high interfacial area syrris.com |

| Heat Transfer | Can be inefficient, risk of hotspots | Excellent, allows for better temperature control and safety |

| Scalability | Complex, non-linear scale-up issues | Simpler "scale-out" by running reactors in parallel |

| Safety | Higher risk with large volumes of reagents | Improved safety due to small reactor volumes at any given time google.com |

| Yield & Selectivity | Variable, can be lower | Often higher yields and better selectivity syrris.com |

Alternative Synthetic Routes to 1,1-Dibromo-1-propene

While several routes to 1,1-dibromo-1-propene exist, specific precursor combinations and the synthesis of structurally related analogs are of key chemical interest.

Synthesis from Carbon Tetrabromide and Acetaldehyde

Synthesis of 1,1-Dibromo-1-propene via Corey-Fuchs Reaction

Click to view data

| Role | Chemical | Molecular Formula |

|---|---|---|

| Aldehyde | Acetaldehyde | CH₃CHO |

| Bromine Source | Carbon tetrabromide | CBr₄ |

| Reagent | Triphenylphosphine (B44618) | P(C₆H₅)₃ |

| Product | 1,1-Dibromo-1-propene | C₃H₄Br₂ |

Specialized Preparations for Substituted 1,1-Dibromocyclopropane Analogs

Gem-dibromocyclopropanes are highly valuable synthetic intermediates, and their preparation from substituted alkenes is a cornerstone of modern organic synthesis. mdpi.comrsc.org The general method involves the [1+2] cycloaddition of dibromocarbene (:CBr₂) to an alkene double bond. rsc.org The dibromocarbene is typically generated in situ from bromoform (CHBr₃) and a strong base.

The versatility of this reaction allows for the synthesis of a wide array of substituted analogs by varying the starting alkene. For example:

From Unsaturated Alcohols: Unprotected unsaturated alcohols can be directly cyclopropanated using phase-transfer catalysis, avoiding the need for protection/deprotection steps. mdpi.com

From Functionalized Acrylates: Ethyl α-hydroxymethylacrylate can be protected and then reacted to form the corresponding substituted dibromocyclopropane, which can be further manipulated. sci-hub.se

From Strained Bicyclic Vinyl Ethers: Dibromocarbene can be added to dihydrodioxins and dihydrooxathiins to create strained gem-dibromopropellanes, which are complex, three-dimensional structures. unit.no

From Alkenes to Borylated Analogs: A powerful two-step sequence involves first creating a substituted 1,1-dibromocyclopropane, which is then reacted with bis(pinacolato)diboron (B136004) in the presence of a strong base (like methyllithium) to produce 1,1-diborylated cyclopropanes. researchgate.net This transforms the dibromo- functionality into a versatile diboryl group.

The choice of alkene substrate directly dictates the substitution pattern on the final cyclopropane (B1198618) ring, making this a highly modular approach to complex molecule synthesis.

Examples of Substituted 1,1-Dibromocyclopropane Synthesis

Click to view data

| Substituted Alkene Substrate | Resulting 1,1-Dibromocyclopropane Analog | Reference |

|---|---|---|

| Cyclohexene | 7,7-Dibromobicyclo[4.1.0]heptane | syrris.com |

| Ethyl a-hydroxymethylacrylate (protected) | Ethyl 2,2-dibromo-1-((2-methoxypropan-2-yl)oxymethyl)cyclopropane-1-carboxylate | sci-hub.se |

| Unsaturated Alcohols (e.g., cinnamyl alcohol) | 2,2-Dibromo-3-phenylcyclopropyl)methanol | mdpi.com |

| Bicyclic vinyl ethers | Strained gem-dibromopropellanes | unit.no |

Mechanistic Organic Chemistry and Reactivity of 1,1 Dibromo 1 Propene

Fundamental Reactivity Patterns of 1,1-Dibromo-1-propene

1,1-Dibromo-1-propene engages in a variety of reactions, primarily centered around the C=C double bond and the two carbon-bromine bonds. Its reactivity is influenced by the strong electron-withdrawing effect of the two bromine atoms, which polarizes the molecule and affects the electron density of the double bond.

Pathways of Nucleophilic Substitution, Elimination, and Addition

The principal reaction pathways for 1,1-dibromo-1-propene include nucleophilic substitution, elimination, and addition. Nucleophilic substitution reactions in this context are often initiated by a specific mechanism known as metal-halogen exchange, rather than traditional S_N1 or S_N2 pathways. ncert.nic.inchemguide.co.uk Elimination reactions, typically promoted by strong bases, can lead to the formation of alkynes. youtube.com Addition reactions can also occur across the double bond, though its reactivity is modified by the attached halogens.

| Reaction Type | Typical Reagents | Primary Product Type | Mechanism Note |

|---|---|---|---|

| Nucleophilic Substitution | Organolithium Reagents (e.g., n-BuLi, MeLi) | α-Halo Alkenyllithium | Proceeds via Lithium-Halogen Exchange |

| Elimination | Strong Bases (e.g., NaNH₂, iPrMgCl-LiCl) | Alkynes (Propyne) | Often follows an initial metal-halogen exchange |

| Addition | Palladium Catalysts (e.g., Pd(PPh₃)₄) | Varies (e.g., Bicyclic compounds) | Can proceed via oxidative addition |

Reactivity of Bromine Atoms on the Same Carbon

The presence of two bromine atoms on the same carbon atom is a defining feature of 1,1-dibromo-1-propene's reactivity. This gem-dibromo arrangement has significant steric and electronic consequences.

Electronic Effects : The two electronegative bromine atoms strongly withdraw electron density from the adjacent carbon atom, making it electron-deficient. This electronic pull also deactivates the C=C double bond towards electrophilic attack compared to a simple alkene like propene.

Steric Effects : The bulky bromine atoms create steric hindrance on one side of the double bond, which can influence the regioselectivity of certain reactions by directing reagents to the less hindered face of the molecule.

Facilitation of Halogen Exchange : This structure is particularly susceptible to metal-halogen exchange reactions. The reaction of 1,1-dibromoalkenes with organometallic reagents like organolithiums can selectively replace one of the bromine atoms with a metal, a foundational step in many synthetic transformations. nih.govresearchgate.net

Carbene Formation : Under certain conditions, such as reaction with organolithium reagents, gem-dihaloalkenes can undergo α-elimination following an initial halogen-metal exchange. This process leads to the formation of highly reactive vinylic carbene intermediates, which can then undergo further reactions like rearrangement or insertion. nih.govresearchgate.net

Elucidation of Reaction Mechanisms

Understanding the specific mechanisms through which 1,1-dibromo-1-propene reacts is crucial for its application in targeted organic synthesis. The nucleophilic substitution pathway, in particular, is dominated by the lithium-halogen exchange mechanism.

Nucleophilic Substitution Reaction Mechanisms

One of the most synthetically useful reactions of 1,1-dibromo-1-propene is the lithium-halogen exchange. wikipedia.org This is a kinetically controlled process that is typically very fast, often occurring more rapidly than other potential reactions like nucleophilic addition or proton transfer. harvard.edu The reaction involves treating the dibromo-compound with an organolithium reagent, such as n-butyllithium (n-BuLi) or methyllithium (B1224462) (MeLi). nih.govwikipedia.org

The general mechanism involves the formation of a transient "ate-complex" where the lithium from the organolithium reagent coordinates with one of the bromine atoms. harvard.edu This complex then resolves by exchanging the bromine atom for the organic group of the reagent, resulting in the formation of an α-bromo alkenyllithium species and an alkyl bromide. wikipedia.orgharvard.edu

Theoretical studies on 1,1-dibromoalkenes have shown that the reaction proceeds via a transition state where the lithium reagent interacts with a bromine atom. nih.govresearchgate.net These calculations have also correctly predicted the stereoselectivity of the reaction, indicating that under kinetic control, the organolithium reagent preferentially reacts with the sterically more constrained bromine atom. nih.govresearchgate.net The reaction with an organolithium dimer, which is common for many alkyllithiums in solution, proceeds with a lower activation energy. nih.govresearchgate.net

| Feature | Description | Reference |

|---|---|---|

| Reagent | Organolithium compounds (e.g., MeLi, n-BuLi, t-BuLi) | wikipedia.org |

| Mechanism Type | Kinetically controlled nucleophilic substitution | harvard.edu |

| Reaction Rate | Extremely fast, often faster than proton transfer or addition | harvard.edu |

| Key Intermediate | α-Bromo alkenyllithium | nih.govresearchgate.net |

| Stereoselectivity | Preferential exchange of the more sterically hindered bromine atom | nih.govresearchgate.net |

The lithium-halogen exchange reaction of 1,1-dibromo-1-propene with an organolithium reagent generates a highly reactive α-bromo alkenyllithium intermediate. nih.govresearchgate.net This species contains both a nucleophilic carbon (bonded to lithium) and a leaving group (bromine) on the same double bond, making it a versatile precursor for further transformations.

The reactivity of this intermediate can be channeled into several pathways:

Trapping with Electrophiles : The carbanionic center can be trapped by various electrophiles to form new carbon-carbon or carbon-heteroatom bonds, effectively substituting the second bromine atom.

Intramolecular Substitution : In suitably structured molecules, the alkenyllithium can undergo an intramolecular nucleophilic substitution. For example, studies on related substrates have shown that this intermediate can cyclize in a concerted manner to form products like dihydrofurans. nih.govresearchgate.net

Elimination/Rearrangement : The α-halo alkenyllithium can undergo elimination of lithium bromide to form a vinylic carbene, which can then rearrange to an alkyne. This is a key transformation in reactions like the Corey-Fuchs synthesis, where gem-dibromoalkenes are converted to terminal alkynes using two equivalents of an alkyllithium reagent. hokudai.ac.jpacs.org

Theoretical investigations have been crucial in understanding the subsequent steps. For instance, the formation of an indene (B144670) derivative from 3-(o-bromophenyl)-1,1-dibromo-1-propene in the presence of methyllithium proceeds through a sequence involving two lithium-halogen exchanges followed by an intramolecular substitution. nih.govresearchgate.net

Intramolecular Substitution Reactions: Formation of Dihydrofuran and Indene Derivatives

Intramolecular reactions of 1,1-dibromo-1-propene and its derivatives serve as a powerful tool for the synthesis of complex cyclic structures such as dihydrofurans and indenes. These reactions typically proceed after a lithium-bromine exchange, which generates a reactive vinyllithium (B1195746) intermediate that can undergo subsequent intramolecular nucleophilic attack.

Theoretical studies have elucidated the mechanism for the formation of dihydrofuran derivatives. For instance, the reaction of 4,4-dibromo-3-methyl-3-pentenol with methyllithium involves an initial deprotonation of the alcohol, followed by a lithium-bromine exchange. The resulting lithium alkoxide then participates in a concerted intramolecular substitution reaction to form the dihydrofuran ring. acs.orgnih.gov

Similarly, indene derivatives can be synthesized from appropriate precursors. The reaction of 3-(o-bromophenyl)-1,1-dibromo-1-propene with methyllithium also follows a pathway involving lithium-bromine exchange. acs.orgnih.gov The initially formed vinyllithium species undergoes an intramolecular reaction, leading to the formation of the indene ring system. acs.orgnih.gov This methodology provides an efficient route to functionalized indene derivatives, which are important structural motifs in various biologically active compounds. nih.gov

Stereoselectivity in Lithium-Bromine Exchange Reactions

Lithium-bromine exchange reactions involving 1,1-dibromoalkenes, such as 1,1-dibromo-1-propene, are characterized by a significant degree of stereoselectivity. The reaction proceeds with the preferential replacement of one of the two bromine atoms, leading to the formation of a specific stereoisomer of the resulting α-bromo vinyllithium intermediate.

Theoretical calculations, using methods such as B3LYP and MP2, have shown that the stereoselectivity of this reaction can be accurately predicted. acs.orgnih.gov These studies indicate that the kinetically favored product results from the exchange of the sterically more constrained bromine atom. acs.orgnih.gov For example, when a 1,1-dibromoalkene is treated with an alkyllithium reagent like methyllithium (often as a dimer), the reaction predominantly occurs at the bromine atom that experiences greater steric hindrance. acs.orgnih.gov

The stereospecificity of the lithium-halogen exchange of vinyl halides generally proceeds with retention of configuration. harvard.edu The choice of reaction conditions, such as the use of microflow systems, can further enhance this selectivity. In some cases, reactions that are unselective under standard batch conditions at low temperatures can achieve high E-selectivity in a microflow setup even at room temperature. soton.ac.uk

Table 1: Stereoselectivity in Lithium-Bromine Exchange of a Model 1,1-Dibromoalkene

| Conditions | Temperature | Selectivity (E/Z ratio) | Conversion |

|---|---|---|---|

| Batch (Flask) | -78 °C | 55:45 | Full |

| Microflow | 20 °C | >99% (E-isomer) | >99% |

Data adapted from a study on a model gem-dibromoalkene to illustrate the effect of reaction conditions. soton.ac.uk

Solvent Effects on SN2 Mechanism in Halogen Exchange

The solvent plays a critical role in determining the rate and efficiency of nucleophilic substitution reactions, including the SN2 halogen exchange. The polarity of the solvent and its ability to solvate the reactants and the transition state are key factors. SN2 reactions are generally favored by polar aprotic solvents, while polar protic solvents can hinder the reaction. khanacademy.org

Polar protic solvents, such as water and alcohols, have hydrogen atoms directly bonded to an electronegative atom. They can solvate both cations and anions effectively through hydrogen bonding. While they stabilize the leaving group, they also form a solvent shell around the nucleophile, which lowers its energy and reduces its reactivity. youtube.com This stabilization of the nucleophile increases the activation energy required for the SN2 reaction, thereby slowing it down. youtube.com

In contrast, polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), possess dipoles but lack acidic protons. khanacademy.org They are capable of solvating cations well but are less effective at solvating anions (the nucleophile). This leaves the nucleophile relatively "bare" and highly reactive, which facilitates the backside attack characteristic of the SN2 mechanism. khanacademy.org Therefore, for a halogen exchange reaction proceeding via an SN2 mechanism on a substrate like 1,1-dibromo-1-propene, a polar aprotic solvent would be expected to lead to a faster reaction rate compared to a polar protic solvent. researchgate.net The lithium-bromine exchange reaction of bromobenzene (B47551) with methyllithium, for example, occurs via an SN2 mechanism where the solvent plays a significant role. acs.orgnih.gov

TBAF-Mediated Reactions with Thiols and Amines

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to be an effective mediator for the reaction of 1,1-dibromo-1-alkenes with nucleophiles such as thiols and amines. nih.gov These reactions provide an efficient, catalyst-free pathway to synthesize 1,2-heterodisubstituted alkenes with high regio- and stereoselectivity. nih.govresearchgate.net

When 1,1-dibromo-1-alkenes react with thiols or amines in the presence of hydrated TBAF (TBAF·3H₂O), the reaction yields (Z)-2-bromovinyl sulfides and (Z)-2-bromovinyl amines, respectively. nih.gov This process is highly efficient and selective. The resulting vinyl bromides are versatile synthetic intermediates. They can be used in subsequent coupling reactions, such as those with phenylacetylene (B144264) or phenylboronic acid, to produce trisubstituted alkenes in good to excellent yields. nih.gov

Table 2: TBAF-Mediated Reactions of 1,1-Dibromo-1-alkenes

| Nucleophile | Product Type | Stereochemistry |

|---|---|---|

| Thiols | (Z)-2-Bromovinyl sulfides | Z-isomer |

| Amines | (Z)-2-Bromovinyl amines | Z-isomer |

Information sourced from studies on TBAF-mediated reactions. nih.govresearchgate.net

Elimination Reaction Mechanisms

Dehydrohalogenation to Terminal Alkynes (e.g., Propyne)

1,1-Dibromo-1-propene can undergo dehydrohalogenation, an elimination reaction, to form the corresponding terminal alkyne, propyne (B1212725). This transformation involves the removal of two molecules of hydrogen bromide (HBr) and is typically achieved by treatment with a strong base. ncert.nic.in

Formation of Carbene Intermediates via α-Elimination

Carbenes are neutral, divalent carbon species that are highly reactive intermediates in organic chemistry. libretexts.org One method for generating carbenes is through α-elimination, a reaction in which a proton and a leaving group are removed from the same carbon atom. libretexts.orgchemtube3d.com

In the case of a 1,1-dihaloalkane, treatment with a strong base can lead to the formation of a carbene. The base abstracts a proton from the carbon bearing the two halogen atoms. This generates a carbanion, which then expels a halide ion to form the carbene intermediate. chemtube3d.com For example, the reaction of chloroform (B151607) with a base is a classic method for generating dichlorocarbene. libretexts.org While less common for vinylic dihalides like 1,1-dibromo-1-propene, under specific conditions, an analogous α-elimination could potentially lead to a vinylidene carbene intermediate. More recent methods have explored generating carbene intermediates through metallaphotoredox platforms, which can utilize radical precursors and proceed via an α-elimination from a metal complex. nih.govprinceton.edu

Concerted Elimination and Ring Opening to Allenes

While 1,1-dibromo-1-propene itself does not directly undergo a concerted elimination and ring-opening to form an allene (B1206475), a closely related and mechanistically significant transformation known as the Doering-LaFlamme allene synthesis provides a key example of this reaction class starting from gem-dihalocyclopropanes. wikipedia.orgdrugfuture.com This process occurs in two stages, beginning with the conversion of an alkene to a 1,1-dihalocyclopropane. wikipedia.orgyoutube.com

The crucial step relevant to this discussion is the second stage, where the isolated 1,1-dihalocyclopropane is treated with an organolithium reagent or a reducing metal like sodium or magnesium. wikipedia.orgscispace.com This treatment initiates a metal-halogen exchange, forming a 1-metallo-1-halocyclopropane intermediate. wikipedia.org This species is unstable and undergoes α-elimination of the metal halide. The resulting intermediate, a cyclopropylidene or a related carbenoid, does not have a long lifetime. nrochemistry.com Instead, it undergoes a concerted electrocyclic ring-opening to furnish the allene product. wikipedia.org Computational and stereochemical studies suggest that this rearrangement is a concerted process, as it proceeds with a high degree of enantiospecificity, avoiding a discrete, freely rotating carbene intermediate. wikipedia.org

Addition Reaction Mechanisms

The reactivity of 1,1-dibromo-1-propene is characterized by the presence of two bromine atoms on a single vinylic carbon, which polarizes the carbon-carbon double bond and makes it susceptible to nucleophilic attack. However, the predominant reaction with nucleophiles is typically nucleophilic substitution, where a nucleophile displaces one of the bromine atoms, rather than an addition across the double bond. researchgate.netncert.nic.in This leads to the formation of various substituted alkenes.

The reaction of 1,1-dibromo-1-alkenes with nucleophiles such as thiols and amines, mediated by a base like tetrabutylammonium fluoride (TBAF), affords (Z)-2-bromovinyl sulfides and (Z)-2-bromovinyl amines with high regio- and stereoselectivity. researchgate.net This selective substitution of a single bromine atom provides a versatile route to di- and trisubstituted alkenes, as the remaining bromine atom can be used in subsequent cross-coupling reactions. researchgate.net The ability to sequentially and selectively functionalize the two bromine atoms is a key advantage of using geminal dibromoalkenes in organic synthesis.

A fundamental step in the transition metal-catalyzed chemistry of 1,1-dibromo-1-propene is oxidative addition. wikipedia.org This process involves the insertion of a low-valent transition metal, typically a palladium(0) complex, into one of the carbon-bromine bonds. acs.orgnih.gov This reaction increases the oxidation state of the metal from Pd(0) to Pd(II) and its coordination number by two, forming a vinylic palladium(II) intermediate. wikipedia.orglibretexts.org Oxidative addition is often the initial and rate-determining step in many catalytic cycles, including cross-coupling reactions. acs.orgnih.gov For gem-dibromoolefins, the oxidative addition of palladium is observed to occur preferentially at the (E)-C-Br bond. organic-chemistry.org

Under certain conditions, the vinylic palladium(II) species formed from oxidative addition can undergo a subsequent reaction known as α-dehalopalladation. acs.orgnih.gov This process involves the elimination of the second halogen atom from the same carbon, leading to the formation of a palladium-complexed vinylic carbene intermediate. researchgate.netacs.orgnih.gov Studies involving the reaction of 1,1-dibromo-2-phenylpropene with a stoichiometric amount of a Pd(0) complex, Pd(PPh₃)₄, resulted in the formation of 1-phenylpropyne, providing strong evidence for the occurrence of an α-dehalopalladation reaction and the intermediacy of a vinylic carbene. acs.orgnih.gov This pathway, however, is sensitive to the substrate structure and reaction conditions. It is often in competition with other reaction pathways, such as carbopalladation, especially when an additional unsaturated bond is present in the molecule. acs.orgnih.gov

In substrates containing both a 1,1-dibromo-1-alkene moiety and additional carbon-carbon double bonds, a powerful cascade reaction can be initiated following the initial oxidative addition of palladium. This sequence, known as intramolecular bis(carbopalladation), provides an efficient route for the construction of complex fused bicyclic ring systems. acs.orgnih.gov

The mechanism proceeds via a stepwise oxidative addition, followed by a first cyclic carbopalladation where the newly formed vinylic palladium species adds across a nearby C=C bond. acs.orgnih.gov This generates a new alkylpalladium intermediate, which can then undergo a second intramolecular carbopalladation onto another tethered alkene. acs.orgnih.gov The reaction cascade is typically terminated by a β-hydride elimination step to release the final bicyclic product and regenerate the palladium catalyst. acs.orgnih.gov This methodology has been successfully applied to synthesize a variety of fused ring systems, including 5,6-, 6,6-, 6,7-, and 7,7-bicyclic compounds. acs.orgnih.gov

Below is a table summarizing the results of palladium-catalyzed bicyclization of a representative 1,1-dibromo-1-alkene substrate under different conditions, illustrating the stepwise nature of the reaction.

| Substrate | Conditions | Time (h) | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,1-dibromo-8-phenylocta-1,7-diene derivative | Pd(OAc)₂, PPh₃, Bu₄NCl, K₂CO₃, CH₃CN | 0.5 | Monocyclic Product | 79 | acs.orgnih.gov |

| 1,1-dibromo-8-phenylocta-1,7-diene derivative | Pd(OAc)₂, PPh₃, Bu₄NCl, K₂CO₃, CH₃CN | 24 | Bicyclic Product | 85 | acs.orgnih.gov |

| Isolated Monocyclic Product | Pd(OAc)₂, PPh₃, Bu₄NCl, K₂CO₃, CH₃CN | 24 | Bicyclic Product | 92 (NMR Yield) | acs.orgnih.gov |

Cross-Coupling Reactions and Mechanistic Insights

1,1-Dibromo-1-propene and related gem-dibromoalkenes are highly versatile substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. nih.gov The general mechanism for these reactions follows a catalytic cycle consisting of three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : As previously described, the cycle begins with the oxidative addition of the Pd(0) catalyst to a C-Br bond of the 1,1-dibromoalkene, forming a vinylic Pd(II) complex. libretexts.orgorganic-chemistry.org

Transmetalation : The organopalladium(II) intermediate then reacts with an organometallic nucleophile (e.g., an organoboron, organotin, or organozinc reagent) in a step called transmetalation. libretexts.orgnih.gov The organic group from the nucleophile is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination : The final step is reductive elimination, where the two organic ligands on the palladium center couple and are expelled as the final product. libretexts.org This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

The presence of two bromine atoms allows for selective and sequential couplings. For instance, in the Stille reaction of 1,1-dibromo-1-alkenes with organostannanes, reaction conditions can be tuned to selectively produce either (Z)-bromoalkenes (via a single coupling) or internal alkynes (via a double coupling and elimination). acs.org Similarly, tandem reactions like an intermolecular Suzuki coupling followed by an intramolecular Heck reaction have been developed, showcasing the utility of gem-dibromoolefins in constructing complex molecular scaffolds. organic-chemistry.orgnih.gov

Synthesis of Polysubstituted Alkenes

The synthesis of polysubstituted alkenes represents a significant challenge in organic chemistry, and 1,1-dibromo-1-propene serves as a valuable building block in this endeavor. A prominent strategy involves the sequential, stereoselective disubstitution of 1,1-dibromoalkenes. This approach allows for the controlled introduction of various substituents, leading to the formation of structurally diverse and complex alkenes.

One effective method utilizes a one-pot sequential Suzuki-Miyaura cross-coupling reaction. nih.gov This process involves the reaction of 1,1-dibromoalkenes with an alkenyltrifluoroborate followed by an alkyltrifluoroborate in the presence of a palladium catalyst, such as Pd(PPh₃)₄. nih.gov This methodology is advantageous due to its operational simplicity, as organotrifluoroborates are stable in air, and the reaction byproducts are innocuous inorganic salts. nih.gov The reaction proceeds under mild conditions and provides the desired trisubstituted, conjugated dienes in excellent yields. nih.gov

The versatility of this approach is demonstrated by its applicability to a range of functionalized alkenyl trifluoroborates. nih.gov However, the exploration of diverse stereochemistries and substitution patterns remains an area for further investigation. nih.gov Earlier examples of this type of reactivity include the use of organomagnesium and organozinc reagents with 1,1-dichloroalkenes in two-pot sequences. nih.gov Additionally, the Stille coupling has been applied to the disubstitution of 1,1-dibromo-1-alkenes, enabling stereoselective arylation/alkenylation, arylation/alkylation, and alkenylation/arylation sequences. nih.gov

Another powerful technique for synthesizing polysubstituted alkenes is the Negishi coupling. This reaction, when applied to (Z)-2-bromo-1-propenyldibromoborane derived from the bromoboration of propyne, allows for the synthesis of (Z)-trisubstituted alkenylpinacolboronates in good yields while maintaining high stereochemical purity. organic-chemistry.org Subsequent iodinolysis of these boronates affords alkenyl iodides, also with high Z-selectivity. organic-chemistry.org This method provides an efficient route to methyl-branched (Z)-trisubstituted alkenes, which are important motifs in various biological and medicinal compounds. organic-chemistry.org

Table 1: Examples of Sequential Disubstitution of 1,1-Dibromoalkenes

| Entry | Alkenyltrifluoroborate | Alkyltrifluoroborate | Product | Yield (%) |

| 1 | Potassium (E)-styryltrifluoroborate | Potassium methyltrifluoroborate | (E)-1-phenyl-2-methyl-1,3-butadiene | 95 |

| 2 | Potassium (E)-hex-1-enyltrifluoroborate | Potassium ethyltrifluoroborate | (E)-3-ethyl-2,4-octadiene | 92 |

| 3 | Potassium cyclohexenyltrifluoroborate | Potassium propyltrifluoroborate | 1-(Prop-1-en-2-yl)cyclohex-1-ene | 89 |

Regioselective and Stereoselective Synthesis of 1,2-Heterodisubstituted Alkenes

The controlled synthesis of 1,2-heterodisubstituted alkenes with high regio- and stereoselectivity is crucial for accessing a wide array of functional molecules. Methodologies starting from 1-halo-1-alkynes have proven to be particularly effective. One such approach involves the hydroboration of 1-halo-1-alkynes to produce (Z)-1-halo-1-alkenylboranes with high isomeric purity (≥98%). nih.gov These intermediates can then be subjected to a tandem Negishi-Suzuki coupling to yield a variety of trisubstituted alkenes. nih.gov

A key advantage of this method is the ability to control the stereochemical outcome. For instance, treatment of the (Z)-1-halo-1-alkenylboranes with organolithium or Grignard reagents generates α-bromo-1-alkenylboronate complexes. These complexes undergo migratory insertion of a carbon group with inversion of the alkene configuration, leading to (E)-alkenylboranes. nih.gov Subsequent Suzuki alkenylation can then be performed. Alternatively, a Negishi coupling on the (Z)-alkenylboranes proceeds with retention of configuration. nih.gov This stereochemical control allows for the synthesis of trisubstituted alkenes with reversed stereoconfigurations from a common intermediate. nih.gov

The synthetic utility of this methodology has been demonstrated in the highly selective synthesis of complex natural product side chains, such as that of scyphostatin. nih.gov This highlights the power of this approach for constructing intricate molecular architectures with precise stereochemical control.

Another notable method for achieving high regio- and stereoselectivity is the bromoboration of propyne with BBr₃. consensus.app This reaction proceeds with high syn-selectivity to produce (Z)-2-bromo-1-propenyldibromoborane. consensus.app Although this intermediate is prone to stereoisomerization, it can be converted to a stable pinacolboronate with high isomeric purity. This pinacolboronate can then undergo Negishi coupling to afford trisubstituted (Z)-alkenylpinacolboronates. consensus.app

Table 2: Stereoselective Synthesis of Trisubstituted Alkenes

| Starting Material | Reagents | Key Intermediate | Final Product Stereochemistry |

| 1-Halo-1-alkyne | 1. HBBr₂ 2. Pinacol | (Z)-1-Halo-1-alkenyl(pinacol)borane | (Z) or (E) depending on subsequent steps |

| Propyne | BBr₃ | (Z)-2-Bromo-1-propenyldibromoborane | (Z) |

Sonogashira Coupling for Enyne Synthesis

The Sonogashira coupling is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by a palladium complex and a copper(I) cocatalyst in the presence of an amine base, is particularly valuable for the synthesis of enynes. wikipedia.orgorganic-chemistry.org The reaction conditions are generally mild, often proceeding at room temperature, which allows for its application in the synthesis of complex molecules. wikipedia.org

1,1-Dibromo-1-alkenes are effective substrates in stepwise cross-coupling reactions to produce geometrically pure branched enynes. researchgate.net A typical sequence involves an initial Sonogashira coupling followed by a subsequent coupling reaction such as another Sonogashira, Suzuki-Miyaura, or Kumada–Tamao–Corriu coupling. researchgate.net This stepwise approach allows for the controlled introduction of different substituents, leading to highly substituted and stereochemically defined enynes. researchgate.net

The 1,3-enyne structural unit is a key feature in many biologically active compounds and natural products. csic.es The Sonogashira reaction provides a stereospecific method for constructing this moiety from vinylic systems and terminal acetylenes, with retention of configuration. wikipedia.org

In a broader context, the Sonogashira coupling has been utilized in a cascade reaction sequence involving substitution and elimination to synthesize linear conjugated dienynes. csic.es This one-pot process highlights the efficiency of combining multiple transformations with the same catalytic system. csic.es

Table 3: Catalysts and Conditions for Sonogashira Coupling

| Catalyst System | Base | Solvent | Temperature |

| Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N, i-Pr₂NH) | Various (e.g., THF, DMF) | Room Temperature to Reflux |

| PdCl₂(PPh₃)₂ / CuI | Amine | Various | Room Temperature to Reflux |

| Copper-free systems with Pd catalysts | Amine or other bases | Various | Varies |

Rearrangement Reactions Involving Reactive Intermediates

Rearrangement reactions are fundamental processes in organic chemistry that involve the migration of an atom or group within a molecule. These reactions often proceed through reactive intermediates such as carbocations, carbenes, or radicals.

In the context of halogenated compounds, rearrangement reactions can be initiated by various stimuli. For instance, photoredox catalysis can be used to generate radical intermediates. The reaction of unactivated alkenes with dibromofluoromethane (B117605) under photoredox catalysis leads to the formation of 1-bromo-1-fluoroalkanes. organic-chemistry.org Mechanistic studies suggest that this transformation proceeds through a radical process. organic-chemistry.org

The treatment of certain bromo-substituted bicyclic compounds with alkyllithium can induce competing 1,n-elimination reactions. researchgate.net For example, halogen-metal exchange in 1-bromo-5-bromomethyl-6,6-dichlorobicyclo[3.1.0]hexane can lead to either a 1,2-elimination to form a strained 1,3-bridged cyclopropene (B1174273) intermediate, which then rearranges to a vinylcarbene, or a 1,4-elimination to generate butadienes. researchgate.net The reaction pathway is dependent on the temperature. researchgate.net

Silicon-assisted Wagner-Meerwein rearrangements have also been observed during the bromination of certain trimethylsilylnitronorbornenes. electronicsandbooks.com This type of rearrangement involves the participation of the silicon substituent in stabilizing a carbocationic intermediate, leading to a skeletal reorganization. electronicsandbooks.com

Theoretical and Computational Chemistry Studies of 1,1 Dibromo 1 Propene

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations are fundamental to developing a molecular-level understanding of reaction mechanisms. By modeling the potential energy surface, these methods can identify transition states, intermediates, and products, providing a complete energetic picture of a chemical process.

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are two of the most widely used methods for locating and characterizing transition structures. DFT methods, such as the popular B3LYP functional, balance computational cost and accuracy, making them suitable for a wide range of chemical systems. sci-hub.st MP2, an ab initio method that incorporates electron correlation, often provides a higher level of accuracy, particularly for systems where electron correlation effects are significant. uni-rostock.de

For instance, in studies of electrophilic addition to alkenes, a reaction class relevant to 1,1-dibromo-1-propene, DFT and MP2 calculations are routinely used to optimize the geometries of transition states. researchgate.net These calculations help elucidate the reaction pathway, such as whether the mechanism is a single, concerted step or a multi-stage process involving intermediates. researchgate.net A concrete example of DFT application to 1,1-dibromo-1-propene involves energy minimization calculations performed at the DFT (B3LYP/6-31G*) level as part of the Automated Topology Builder (ATB) project to develop molecular force fields. Such calculations are essential for accurately modeling the potential energy surface and identifying the lowest energy pathways between reactants and products.

The choice of a basis set is a critical component of any quantum chemical calculation, as it defines the set of mathematical functions used to build molecular orbitals. uni-rostock.de The accuracy of a calculation is highly dependent on the quality of the basis set used.

Pople-style basis sets are commonly employed and are designated by acronyms that describe their composition:

6-31G(d): This is a split-valence double-zeta polarized basis set. researchgate.net The "6-31G" part indicates that core orbitals are described by a single basis function (a contraction of 6 primitive Gaussians), while valence orbitals are split into two basis functions (an inner part of 3 primitives and an outer part of 1 primitive). researchgate.net The "(d)" signifies the addition of polarization functions (d-functions for heavy atoms), which allow for orbital shapes to be distorted and are crucial for accurately describing chemical bonding. researchgate.netwikipedia.org This basis set was used for DFT calculations on 1,1-dibromo-1-propene itself.

6-31+G: The "+" indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. wikipedia.org These functions are spatially large and are important for describing systems with significant electron density far from the nuclei, such as anions or molecules involved in weak interactions. nih.gov

6-311+G: This is a split-valence triple-zeta basis set. researchgate.net Here, the valence orbitals are split into three basis functions, providing greater flexibility and a more accurate description of the electronic distribution. researchgate.net The inclusion of diffuse functions ("+") enhances its suitability for a broader range of chemical environments.

The selection of a basis set involves a trade-off between accuracy and computational expense. While larger basis sets like 6-311+G generally yield more accurate results, they also demand significantly more computational resources. The choice is therefore guided by the specific property being investigated and the size of the molecular system.

| Computational Approach | Level of Theory | Basis Set | Application |

| Density Functional Theory | B3LYP | 6-31G* | Energy Minimization of 1,1-Dibromo-1-propene |

| Ab Initio | MP2 | 6-31G(d) | Geometry Optimization and Energetics of Alkene Reactions researchgate.net |

| Ab Initio | HF | 6-31+G(d) | Geometry Optimization of Alkene Reactions researchgate.net |

| Density Functional Theory | M06 | 6-311++G(d,p) | Single-Point Energy Calculations for Regioselectivity Studies mdpi.com |

Ab initio (from first principles) molecular orbital calculations provide a rigorous framework for determining the energetic profiles of chemical reactions. These methods, which include Hartree-Fock (HF) and post-HF methods like MP2 and Coupled Cluster (CC), solve the electronic Schrödinger equation without empirical parameters. sci-hub.st

By calculating the energies of reactants, transition states, and products, ab initio methods can determine key thermodynamic and kinetic quantities. For example, studies on the bromination of alkenes have utilized methods like HF, MP2, and more advanced composite methods like G3MP2 to calculate activation energies, free energies, and enthalpies of reaction. researchgate.net These energetic profiles are invaluable for understanding reaction feasibility, rates, and equilibrium positions. The calculations can reveal, for instance, whether a reaction is favored thermodynamically (negative ΔG) and what the kinetic barrier to reaction is (the activation energy). researchgate.net

Semiempirical quantum models offer a computationally less demanding alternative to ab initio and DFT methods. These models simplify the calculations by incorporating parameters derived from experimental data. The Recife Model 1 (RM1) is a modern semiempirical method that has shown success in predicting a variety of molecular properties. scielo.br

RM1 is often used for preliminary studies of large molecular systems or for reactions where higher-level theory would be computationally prohibitive. scielo.br It has demonstrated an ability to predict structural, energetic, and electronic properties with reasonable accuracy. scielo.br For example, the average unsigned error for enthalpies of formation with RM1 is significantly smaller than for its predecessors, AM1 and PM3. scielo.br For 1,1-dibromo-1-propene, a semi-empirical energy minimization was performed as a preliminary step in the Automated Topology Builder workflow, highlighting its role in generating initial structures for more refined calculations.

Prediction and Analysis of Kinetic and Thermodynamic Stereoselectivity

Computational chemistry is a powerful tool for predicting the stereochemical outcome of a reaction. Stereoselectivity is determined by the relative energies of diastereomeric transition states (kinetic control) or products (thermodynamic control).

Kinetic Control: Under kinetic control, the product distribution is governed by the relative heights of the activation energy barriers leading to the different stereoisomers. The stereoisomer formed via the lowest-energy transition state will be the major product. Computational methods can locate and calculate the energies of all relevant transition states to predict this outcome.

Thermodynamic Control: Under thermodynamic control, the reaction is reversible, and the product distribution reflects the relative thermodynamic stabilities of the stereoisomeric products. The most stable stereoisomer will be the dominant product at equilibrium.

In reactions involving alkenes, such as the addition of reagents across the double bond of 1,1-dibromo-1-propene, computational studies can model the different modes of attack (e.g., syn vs. anti-addition). By comparing the energetic profiles of the pathways leading to different stereoisomers, a prediction of the reaction's selectivity can be made. For example, DFT calculations have been successfully used to study the regioselectivity of propylene copolymerization by comparing the energetics of 1,2- versus 2,1-insertion pathways, a methodology directly applicable to predicting stereoselectivity. mdpi.com

Characterization of Reactive Intermediates

Many chemical reactions proceed through short-lived, high-energy species known as reactive intermediates. Identifying and characterizing these intermediates is key to understanding the detailed reaction mechanism. Computational chemistry allows for the in-silico "trapping" and analysis of these transient species.

In the context of reactions involving halogenated alkenes, potential intermediates include carbocations, carbanions, or cyclic species like bromonium ions. researchgate.net Quantum chemical calculations can be used to:

Optimize the Geometry: The minimum-energy structure of a proposed intermediate can be calculated.

Confirm its Nature: A frequency calculation is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface, and is therefore a stable (though potentially short-lived) intermediate. nih.gov

Determine its Energetics: The energy of the intermediate relative to the reactants and products can be calculated, providing insight into its stability and lifetime.

For example, in the study of alkene bromination, computational methods are used to investigate the structure and stability of the cyclic bromonium ion intermediate, which is central to explaining the observed trans-addition stereochemistry. researchgate.net

Stability and Reactivity of Carbenes and Cyclopropylidenes

The reaction of 1,1-dibromo-1-propene can lead to the formation of highly reactive intermediates such as carbenes. Specifically, α-elimination from 1,1-dibromo-1-propene would yield a substituted vinyl carbene. The stability and reactivity of such carbenes are of significant interest in theoretical chemistry.

Computational studies on substituted carbenes have shown that the nature of the substituents plays a crucial role in determining their stability and ground-state multiplicity (singlet or triplet). For instance, density functional theory (DFT) calculations on substituted phenyl carbenes have revealed that halogen substituents, such as bromine, stabilize the singlet state over the triplet state semanticscholar.orgresearchgate.net. This stabilization is attributed to the electronic effects of the halogen atoms.

In the context of 1,1-dibromo-1-propene, the resulting carbene would be a 1-bromo-1-propen-1-ylidene. The stability of this vinyl carbene would be influenced by the bromine substituent and the adjacent methyl group. Theoretical investigations into substituted ruthenium vinyl carbenes have highlighted the existence of multiple stable conformers that can influence the stereoselectivity of subsequent reactions cdmf.org.br. While not directly studying 1,1-dibromo-1-propene, these findings suggest that the corresponding carbene would also exhibit distinct conformational isomers with varying stabilities and reactivities.

The reactivity of carbenes is often characterized by their propensity to undergo various transformations, such as insertions into C-H bonds, cycloadditions with alkenes, or rearrangements. For a vinyl carbene derived from 1,1-dibromo-1-propene, intramolecular rearrangement to form an alkyne (propyne) would be a likely reaction pathway.

Calculation of Singlet-Triplet Energy Gaps (ΔEs-t) and HOMO-LUMO Gaps

The energy difference between the lowest singlet and triplet electronic states (ΔEs-t) is a critical parameter that governs the reactivity of carbenes. A larger positive ΔEs-t indicates a more stable singlet ground state. Computational methods like DFT are widely used to calculate these energy gaps. For substituted phenyl carbenes, DFT calculations have shown that substituents like bromine increase the singlet-triplet energy separation, favoring the singlet state semanticscholar.orgresearchgate.net. This trend is a valuable indicator of the stability of the singlet carbene.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are fundamental quantum chemical descriptors that provide insights into the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity. For halogenated hydrocarbons, the HOMO-LUMO gap has been used as a descriptor in quantitative structure-activity relationship (QSAR) studies researchgate.net.

Theoretical investigations of various organic molecules have demonstrated the utility of the HOMO-LUMO gap in understanding their electronic properties researchgate.netmasterorganicchemistry.comnih.govaimspress.com. For 1,1-dibromo-1-propene, the HOMO would likely be associated with the C=C double bond and the lone pairs of the bromine atoms, while the LUMO would be an antibonding orbital. The energy of the LUMO (ELUMO) can be indicative of the molecule's ability to accept electrons and has been correlated with the toxicity of halogenated aliphatic hydrocarbons nih.gov.

| Parameter | Significance in Computational Studies of 1,1-Dibromo-1-propene |

| Singlet-Triplet Energy Gap (ΔEs-t) | Determines the ground state multiplicity and reactivity of the corresponding carbene. A larger positive value indicates a more stable singlet state. |

| HOMO-LUMO Gap | Indicates the kinetic stability and chemical reactivity of the molecule. A larger gap suggests higher stability. |

| ELUMO | Reflects the electron-accepting ability of the molecule and can be a descriptor for reactivity and biological activity. |

Calculation of Activation Energies and Free Energies (ΔG, ΔG‡) for Reaction Pathways

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the determination of activation energies (ΔG‡) and reaction free energies (ΔG). These calculations are crucial for understanding reaction mechanisms and predicting reaction rates.

For 1,1-dibromo-1-propene, a key reaction pathway is dehydrobromination to form bromoallene or propyne (B1212725). This elimination reaction can proceed through different mechanisms, such as E1 or E2, each with a distinct transition state and activation energy. The activation energy for the bromination of alkenes has been studied computationally, providing a framework for understanding the reverse elimination reaction researchgate.netmasterorganicchemistry.comyoutube.comchemtube3d.comyoutube.com.

| Reaction Pathway | Computational Approach | Key Parameters |

| Dehydrobromination | Locate transition state structures for E1 and E2 mechanisms. | Activation Free Energy (ΔG‡), Reaction Free Energy (ΔG) |

| Carbene Formation | Calculate the energy required for α-elimination. | Activation Energy, Stability of Carbene Intermediate |

Computational Modeling of Solvent Effects on Reaction Mechanisms

Solvent effects can significantly influence reaction rates and mechanisms. Computational models are essential for understanding these effects at a molecular level. There are two main approaches to modeling solvent effects: implicit and explicit solvent models wikipedia.orgfaccts.denih.govarxiv.orgucd.ie.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method provides a more detailed and physically realistic description of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding faccts.de.

For reactions of 1,1-dibromo-1-propene, such as dehydrobromination, the choice of solvent can influence the preferred reaction pathway. A polar solvent might favor an E1 mechanism by stabilizing the carbocation intermediate, while a nonpolar solvent might favor a concerted E2 mechanism. Computational modeling can be used to calculate the activation energies for these pathways in different solvents, providing insights into the solvent's role in controlling the reaction outcome. Hybrid models, combining a few explicit solvent molecules with an implicit continuum, can offer a balance between accuracy and computational cost wikipedia.orgarxiv.org.

| Solvent Model | Description | Application to 1,1-Dibromo-1-propene Reactions |

| Implicit (Continuum) | Solvent is treated as a continuous dielectric medium. | Efficiently models bulk solvent effects on reaction energetics. |

| Explicit | Individual solvent molecules are included in the calculation. | Provides a detailed picture of specific solute-solvent interactions. |

| Hybrid (Implicit + Explicit) | A small number of explicit solvent molecules are treated in a continuum. | Balances computational cost and accuracy for modeling specific interactions. |

Structure-Activity Relationship (SAR) Derivation through Computational Models

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or a particular property. These models are widely used in drug discovery and toxicology to predict the activity of new compounds.

For halogenated hydrocarbons, including compounds like 1,1-dibromo-1-propene, QSAR studies have been conducted to understand their toxicity nih.gov. In such studies, a set of molecular descriptors are calculated for a series of related compounds and then correlated with their experimentally determined activity using statistical methods.

The development of a QSAR model for a class of compounds including 1,1-dibromo-1-propene would involve the following steps:

Data Set Selection: A group of structurally related halogenated alkenes with known biological activity (e.g., toxicity) is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound using computational methods. These can include electronic descriptors (e.g., HOMO-LUMO gap, ELUMO), steric descriptors, and hydrophobic descriptors.

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical model that relates the descriptors to the observed activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A QSAR study on the lethality of halogenated aliphatic hydrocarbons towards Aspergillus nidulans found that descriptors such as ELUMO, the HOMO-LUMO energy gap (Egap), molecular polarizability (α), and molar refractivity (MR) were informative in determining toxicity cdmf.org.brnih.gov. This indicates that the electronic properties of these compounds, which can be readily calculated, play a significant role in their biological activity. Such models can be used to predict the potential toxicity of 1,1-dibromo-1-propene and to guide the design of safer alternatives.

Applications in Advanced Organic Synthesis and Fine Chemicals

Role as a Precursor for Indene (B144670) Derivatives

While various methods exist for the synthesis of indenes and indenones, which are important motifs in natural products and bioactive molecules, the direct application of 1,1-Dibromo-1-propene for this purpose is a specialized area. bohrium.com Methodologies for indenone construction often involve palladium-catalyzed carbonylation reactions, starting from precursors like o-bromophenyl iodide and various alkynes. bohrium.com

Utility in the Synthesis of Cyclic Ethers (e.g., Dihydrofuran)

The construction of cyclic ethers such as dihydrofurans is a fundamental process in organic synthesis. Modern methods often employ multi-component strategies to build these heterocyclic systems. For instance, a one-pot synthesis of substituted dihydrofurans can be achieved through a Lewis base-catalyzed cascade condensation involving nitroalkenes, aldehydes, and 1,3-dicarbonyl compounds, which provides the desired products with excellent diastereoselectivity. figshare.comfigshare.com

Intermediate for the Preparation of Terminal Alkynes

One of the most significant applications of 1,1-Dibromo-1-propene is its role as an intermediate in the synthesis of terminal alkynes. This transformation is famously achieved via the Corey-Fuchs reaction . rsc.orgfigshare.comwikipedia.org The process involves two main steps:

Formation of the 1,1-Dibromoalkene: An aldehyde is treated with a reagent mixture of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to convert the carbonyl group into a 1,1-dibromoalkene. figshare.comresearchgate.net

Elimination to form the Alkyne: The resulting 1,1-dibromoalkene is then treated with a strong base, such as n-butyllithium (n-BuLi), which results in a lithium-halogen exchange followed by elimination to furnish the terminal alkyne. wikipedia.orgresearchgate.net

This reaction sequence, which constitutes a one-carbon homologation of an aldehyde, is a cornerstone of synthetic chemistry due to the importance of the alkyne functional group. rsc.orgwikipedia.org